molecular formula C17H18N6O2 B7682934 2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide

2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide

Cat. No. B7682934
M. Wt: 338.4 g/mol
InChI Key: NAVDVRYFOOVRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are important epigenetic regulators that play a role in gene transcription, cell cycle regulation, and immune response. JNJ-42756493 has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins contain two bromodomains that bind to acetylated lysine residues on histones, allowing them to recruit other transcriptional regulators to specific gene loci. This compound blocks the interaction between BET proteins and acetylated histones, leading to the downregulation of genes that are involved in cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer models, this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation models, this compound can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the BET family of proteins, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, this compound has some limitations for use in lab experiments. It is relatively expensive, which may limit its use in large-scale studies. It also has a short half-life in vivo, which may require frequent dosing.

Future Directions

There are several potential future directions for research on 2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide. One area of interest is the development of combination therapies that target BET proteins in combination with other epigenetic regulators or conventional chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to this compound in different disease contexts. Finally, there is interest in exploring the role of BET proteins in other diseases, such as neurological disorders and metabolic diseases.

Synthesis Methods

The synthesis of 2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide has been described in several publications. The most common method involves the reaction of 2-amino-5-methylpyrrole-2,4-dicarboxylic acid with 3,5-dimethylpyrazole-1-carboxylic acid, followed by the addition of 3-bromo-6-chloropyridine-2-carboxylic acid. The resulting product is then treated with ammonia to form this compound.

Scientific Research Applications

2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that this compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of several oncogenes and pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can inhibit tumor growth and reduce inflammation in animal models.

properties

IUPAC Name

2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-10-6-11(2)23(21-10)15-5-4-13(8-19-15)20-17(25)14-7-12(16(18)24)9-22(14)3/h4-9H,1-3H3,(H2,18,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVDVRYFOOVRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=CC(=CN3C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.